molecular formula C17H17N3O5 B213922 DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE

Cat. No.: B213922
M. Wt: 343.33 g/mol
InChI Key: ODIDZDKKFGYUED-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate is a complex organic compound that features a pyrazole ring, an isophthalate moiety, and an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-{[3-(1H-pyrazol-4-yl)acryloyl]amino}isophthalate: Lacks the methyl group on the pyrazole ring.

    Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}terephthalate: Contains a terephthalate moiety instead of an isophthalate moiety.

Uniqueness

Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials.

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

dimethyl 5-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H17N3O5/c1-20-10-11(9-18-20)4-5-15(21)19-14-7-12(16(22)24-2)6-13(8-14)17(23)25-3/h4-10H,1-3H3,(H,19,21)/b5-4+

InChI Key

ODIDZDKKFGYUED-SNAWJCMRSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

SMILES

CN1C=C(C=N1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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